Regioisomeric Scaffold Switch from [2,3-b] to [2,3-c] Yields >100-Fold HIV Potency Gain
In the optimization of thienopyridine carboxamides targeting HIV Rev-RRE regulatory complexes, the initial screen identified hits on a thieno[2,3-b]pyridine scaffold. Systematic SAR exploration revealed that migration to the regioisomeric thieno[2,3-c]pyridine ring system produced analogs with single-digit nanomolar activity—an improvement of >100-fold in potency over the original [2,3-b]-based hits—in both Rev-RRE reporter assays and HIV infectivity assays [1].
| Evidence Dimension | HIV Rev-RRE inhibition potency fold-change upon regioisomeric scaffold switch |
|---|---|
| Target Compound Data | Thieno[2,3-c]pyridine carboxamides: single-digit nanomolar IC₅₀ in reporter and HIV infectivity assays |
| Comparator Or Baseline | Thieno[2,3-b]pyridine carboxamides: original hit potency (low micromolar) |
| Quantified Difference | >100-fold improvement |
| Conditions | Cell-based Rev-RRE Tat-hybrid luciferase reporter assay; HIV replication/infectivity assay |
Why This Matters
Demonstrates that the [2,3-c] regioisomer—the scaffold core of CAS 111042-97-8—is the active pharmacophore geometry required for high-potency HIV regulatory complex inhibition; the [2,3-b] isomer is essentially inactive by comparison.
- [1] Nakamura, R.L.; Burlingame, M.A.; Yang, S.; Crosby, D.C.; Talbot, D.J.; Chui, K.; Frankel, A.D.; Renslo, A.R. Identification and Optimization of Thienopyridine Carboxamides as Inhibitors of HIV Regulatory Complexes. Antimicrob. Agents Chemother. 2017, 61(7), e02366-16. View Source
